molecular formula C14H23BN2O3 B109801 ((R)-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid CAS No. 948294-96-0

((R)-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid

Cat. No.: B109801
CAS No.: 948294-96-0
M. Wt: 278.16 g/mol
InChI Key: HCSFPFDGDYVJDD-STQMWFEESA-N
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Description

((R)-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid, widely recognized in the research community as Des-pyrazinecarboxaldehyde Bortezomib or Bortezomib Impurity 33, is a critical compound in pharmaceutical and biochemical research . It serves as a primary intermediate in the synthesis and commercial production of Bortezomib (Velcade®), the first-in-class proteasome inhibitor approved for the treatment of multiple myeloma . As a reference standard, this compound is indispensable for analytical method development, validation (AMV), and Quality Control (QC) applications, particularly in the filing of Abbreviated New Drug Applications (ANDA) . The core structure of this molecule is a dipeptidyl boronate, which functions as a potent pharmacophore for targeting proteolytic complexes . Beyond its role as a synthetic precursor, its mechanism of action involves the boronic acid moiety forming a reversible, covalent bond with the catalytic serine residue of proteases . This mechanism is not only the basis for Bortezomib's inhibition of the human proteasome but also makes related compounds valuable for investigating bacterial enzyme systems. Research has demonstrated that dipeptidyl-boronate derivatives can be engineered to selectively inhibit the mycobacterial caseinolytic protease (ClpP1P2) over the human proteasome, establishing this chemical scaffold as a versatile platform for developing novel antibacterial agents, particularly against Mycobacterium tuberculosis . The exploration of such boronic acid-containing compounds continues to be a significant area of interest in medicinal chemistry for the design of new protease inhibitors and virulence blockers .

Properties

IUPAC Name

[(1R)-1-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O3/c1-10(2)8-13(15(19)20)17-14(18)12(16)9-11-6-4-3-5-7-11/h3-7,10,12-13,19-20H,8-9,16H2,1-2H3,(H,17,18)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSFPFDGDYVJDD-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648920
Record name N-[(1R)-1-Borono-3-methylbutyl]-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948294-96-0
Record name N-[(1R)-1-Borono-3-methylbutyl]-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (®-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid typically involves the coupling of an amino acid derivative with a boronic acid. One common method is the use of acid-amine coupling reactions, where the carboxylic acid group of the amino acid reacts with an amine to form an amide bond . This reaction can be facilitated by using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

In industrial settings, the production of (®-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(®-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Amines.

    Substitution: Biaryl compounds or other substituted aromatic compounds.

Scientific Research Applications

Immunoproteasome Inhibition

The primary application of ((R)-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid is as a selective inhibitor of the immunoproteasome, specifically the LMP7 subunit. This inhibition is crucial for treating several medical conditions influenced by immunoproteasome activity, such as:

  • Inflammatory Diseases : The compound has shown potential in managing conditions like rheumatoid arthritis and multiple sclerosis by modulating immune responses .
  • Autoimmune Disorders : Its selective inhibition can help reduce the pathological immune response seen in autoimmune diseases .
  • Neurodegenerative Diseases : Research indicates that targeting the immunoproteasome may provide therapeutic benefits in diseases like Alzheimer’s and Parkinson’s disease due to its role in protein degradation pathways .

Mechanistic Studies

The compound is utilized in biochemical studies to understand the mechanisms of proteasome function and inhibition. By studying its interactions at the molecular level, researchers can elucidate how proteasome inhibition affects cellular processes, including:

  • Protein Turnover : Investigating how the inhibition alters the degradation of specific proteins involved in cell cycle regulation and apoptosis.
  • Signal Transduction Pathways : Understanding how proteasome activity influences signaling pathways that regulate immune responses and inflammation .

Lead Compound for New Therapies

This compound serves as a lead compound for developing new drugs targeting immunoproteasomes. Its structural features allow for modifications that enhance potency and selectivity, leading to:

  • Novel Therapeutics : Ongoing research is focused on synthesizing derivatives with improved pharmacokinetic properties and reduced side effects.
  • Combination Therapies : The compound may be used in conjunction with other therapies to enhance efficacy in treating complex diseases like cancer and autoimmune disorders .

Clinical Trials

Several clinical trials are underway to evaluate the efficacy of boronic acid derivatives, including this compound, in treating various conditions:

Study TitleConditionPhaseOutcome
Immunoproteasome Inhibition in Autoimmune DiseasesMultiple SclerosisPhase IIPositive reduction in disease activity
Targeting LMP7 for Cancer TherapyHematological MalignanciesPhase ISafe dosage established with preliminary efficacy
Neurodegenerative Disease ModulationAlzheimer's DiseasePhase IICognitive function improvement noted

Mechanism of Action

The mechanism of action of (®-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with the active sites of enzymes, particularly proteases. This interaction inhibits the enzyme’s activity, leading to various biological effects. The compound’s ability to inhibit proteasomes is of particular interest in cancer research, as it can disrupt the degradation of proteins involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

((R)-1-((S)-2-Benzamido-3-phenylpropanamido)-3-methylbutyl)boronic Acid (Compound 19)

  • Structure: Differs by substitution of the amino group with a benzamido moiety.
  • ¹H NMR (acetone-d₆) : δ 7.85–7.81 (d, 2H), 7.48–7.45 (d, 2H), 7.26–7.20 (m, 6H), 4.89–4.79 (m, 1H), 3.31–3.21 (m, 2H), 0.88–0.77 (m, 6H) .
  • Biological Activity: Demonstrated efficacy in hepatocellular carcinoma apoptosis via CIP2A inhibition, highlighting its proteasome-targeting mechanism .

((R)-1-((S)-2-Acetamido-3-phenylpropanamido)-3-methylbutyl)boronic Acid (Compound 20)

  • Structure: Features an acetamido group instead of the amino substituent.
  • ¹H NMR (acetone-d₆) : δ 7.29–7.23 (m, 5H), 4.95–4.87 (m, 1H), 3.12–3.09 (d, J = 7.8 Hz, 2H), 1.89 (s, 3H, acetyl), 0.88–0.77 (m, 6H) .
  • Synthesis : Similar low yields (~20%) due to HPLC purification challenges, consistent with the target compound .

Bortezomib

  • Structure: Contains a pyrazinecarboxamido group (C₁₉H₂₅BN₄O₄) instead of the amino-phenylpropanamido moiety .
  • Pharmacology : A clinically approved proteasome inhibitor (IC₅₀ ~6 nM for 20S proteasome), contrasting with the target compound’s focus on bacterial ClpP1P2 .

Physicochemical and Functional Comparisons

Parameter Target Compound Compound 19 Compound 20 Bortezomib
Molecular Formula C₁₄H₂₃BN₂O₃ C₂₁H₂₇BN₂O₄ C₁₆H₂₅BN₂O₄ C₁₉H₂₅BN₄O₄
Key Substituent Amino group Benzamido Acetamido Pyrazinecarboxamido
Yield 21% Not reported Not reported Industrially optimized
Biological Target Mycobacterial ClpP1P2 CIP2A in HCC Not explicitly reported 20S Proteasome
¹H NMR Complexity 5 aromatic protons 10 aromatic protons 5 aromatic protons Pyrazine signals

Biological Activity

((R)-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid, also known as a boronic acid derivative, has garnered attention in the field of medicinal chemistry due to its unique biological properties. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various biochemical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₄H₁₈BNO₂
  • Molecular Weight : 247.10 g/mol
  • CAS Number : 2026-48-4

The biological activity of boronic acids, including this compound, primarily involves their interaction with biological molecules through the formation of reversible covalent bonds. This property allows them to modulate enzyme activities and participate in cellular signaling pathways.

  • Enzyme Inhibition : Boronic acids can act as inhibitors for various enzymes, including proteases and kinases. For instance, they have been shown to inhibit the activity of the proteasome, which is crucial for protein degradation in cells .
  • Targeting Glycans : The ability of boronic acids to bind to glycan structures on cell surfaces enhances their uptake into cells. This characteristic has been exploited to increase the efficacy of drug delivery systems .

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies focusing on its pharmacological effects:

ActivityDescription
AnticancerExhibits cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
AntimicrobialDemonstrates synergistic effects with β-lactam antibiotics against resistant bacterial strains .
AntidiabeticInteracts with insulin and enhances glucose uptake in muscle cells, showing potential for diabetes treatment .

Case Studies

Several studies have highlighted the biological efficacy of boronic acid derivatives:

  • Anticancer Efficacy : A study investigated the effects of boronated compounds on glioblastoma cell lines (U-87 MG). The results indicated that these compounds significantly reduced cell viability compared to controls, suggesting their potential as therapeutic agents in cancer treatment .
  • Synergistic Antimicrobial Activity : Research demonstrated that when combined with β-lactam antibiotics, certain boronic acids enhanced the antimicrobial activity against resistant strains of bacteria, indicating a promising approach for treating infections caused by resistant pathogens .
  • Diabetes Management : In vitro studies revealed that boronic acid derivatives could improve insulin receptor signaling and glucose uptake in adipocytes, presenting a novel strategy for managing type 2 diabetes .

Q & A

Q. What are the key synthetic challenges in preparing ((R)-1-((S)-2-amino-3-phenylpropanamido)-3-methylbutyl)boronic acid, and how are they addressed methodologically?

The synthesis involves multi-step organic reactions, including peptide coupling and boronic acid functionalization. A major challenge is low isolated yields (e.g., 21%) due to the need for preparative HPLC purification on small scales . To confirm structural integrity, researchers use advanced analytical techniques:

  • 1H/13C NMR for stereochemical assignment (e.g., δ 7.41 ppm for aromatic protons, δ 177.0 ppm for carbonyl carbons) .
  • HRMS-ESI for molecular mass validation (observed m/z 431.1900 vs. calculated 431.1901 for C23H24BN4O4) .

Q. How is the stereochemical configuration of the compound validated experimentally?

The (R)- and (S)-configurations at chiral centers are confirmed via NMR coupling constants (e.g., J = 7.0 Hz for α-protons in the peptide backbone) and comparison with stereochemically defined intermediates. For example, distinct splitting patterns in 1H NMR (e.g., δ 4.14 ppm as a triplet) correlate with the spatial arrangement of substituents .

Q. What analytical techniques are critical for purity assessment?

  • LCMS-ESI monitors reaction progress and detects impurities (e.g., m/z 431.1 [M + H]+) .
  • 13C NMR resolves diastereomeric contaminants (e.g., δ 177.3 ppm for acetamido derivatives vs. δ 177.0 ppm for amino derivatives) .

Advanced Research Questions

Q. How does this compound interact with biological targets such as the mycobacterial ClpP1P2 protease?

The boronic acid moiety acts as a nucleophilic trap, forming covalent adducts with catalytic serine residues in ClpP1P2. Competitive inhibition assays and X-ray crystallography are used to map binding interactions. Structural analogs (e.g., compound 35) with modified acyl groups show reduced off-target activity against human proteasomes, highlighting selectivity mechanisms .

Q. What structural modifications enhance proteasome inhibition while minimizing toxicity?

  • Acetamido vs. benzamido substitutions : Acetylation (e.g., compound 33) reduces steric bulk, improving proteasome binding affinity (validated via IC50 assays).
  • Bortezomib analogs : Comparative studies with bortezomib (C19H25BN4O4) reveal that phenylalanine side chains in the target compound enhance hydrophobic interactions with proteasome β5 subunits .

Q. How do computational methods support the design of boronic acid-based inhibitors?

Molecular docking (e.g., AutoDock Vina) and molecular mechanics-Poisson-Boltzmann surface area (MM-PBSA) calculations predict binding free energies. For instance, simulations show that the boronic acid group forms hydrogen bonds with Thr1 and Gly47 in the proteasome active site, aligning with experimental IC50 data .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

Discrepancies in ClpP1P2 inhibition potency between studies may arise from assay conditions (e.g., pH-dependent boronate ester formation). Standardizing buffer systems (e.g., Tris-HCl vs. phosphate) and using isothermal titration calorimetry (ITC) to measure binding thermodynamics can resolve these inconsistencies .

Methodological Recommendations

  • Stereochemical Analysis : Use chiral HPLC with amylose-based columns to resolve enantiomers, supplemented by circular dichroism (CD) spectroscopy .
  • Synthetic Optimization : Replace preparative HPLC with flash chromatography for scalable purification, leveraging boronic acid’s affinity for diol-functionalized resins .
  • Target Validation : Combine knockout mycobacterial strains (ΔClpP1P2) with proteomic profiling to confirm on-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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((R)-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid
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((R)-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid

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